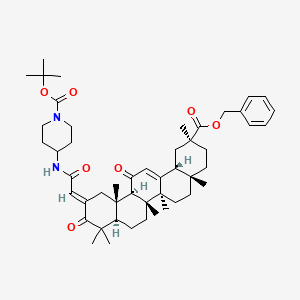
Apoptosis inducer 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptosis inducer 7 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 7 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates may undergo cyclization reactions to form the core structure of this compound.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Large quantities of starting materials are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.
Continuous Flow Synthesis: In some cases, continuous flow reactors are used to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Apoptosis inducer 7 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Apoptosis inducer 7 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical biology studies.
Biology: Employed in cell biology research to study apoptosis pathways and mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, where it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic compounds.
Wirkmechanismus
The mechanism of action of apoptosis inducer 7 involves the activation of specific molecular pathways that lead to programmed cell death. Key steps include:
Activation of Caspases: this compound activates caspases, which are proteases that play a central role in the execution of apoptosis.
Mitochondrial Pathway: The compound may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and activation of downstream apoptotic signals.
Death Receptor Pathway: In some cases, this compound may interact with death receptors on the cell surface, triggering extrinsic apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Apoptosis inducer 7 can be compared with other apoptosis-inducing compounds, such as:
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An anthracycline antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Staurosporine: A potent protein kinase inhibitor that induces apoptosis by inhibiting multiple kinases involved in cell survival.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in certain cell types. Its distinct molecular structure and pathway activation make it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C49H68N2O7 |
|---|---|
Molekulargewicht |
797.1 g/mol |
IUPAC-Name |
tert-butyl 4-[[(2E)-2-[(4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-3,14-dioxo-11-phenylmethoxycarbonyl-4a,5,6,7,8,9,10,12,12a,14a-decahydro-1H-picen-2-ylidene]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C49H68N2O7/c1-43(2,3)58-42(56)51-24-17-33(18-25-51)50-38(53)26-32-28-47(8)37(44(4,5)40(32)54)16-19-49(10)39(47)36(52)27-34-35-29-46(7,21-20-45(35,6)22-23-48(34,49)9)41(55)57-30-31-14-12-11-13-15-31/h11-15,26-27,33,35,37,39H,16-25,28-30H2,1-10H3,(H,50,53)/b32-26+/t35-,37-,39+,45+,46-,47-,48+,49+/m0/s1 |
InChI-Schlüssel |
KYDXNZGGBRYTHC-GJLAEWTHSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C/C(=C\C(=O)NC6CCN(CC6)C(=O)OC(C)(C)C)/C(=O)C5(C)C)C)C)(C)C(=O)OCC7=CC=CC=C7 |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CC(=CC(=O)NC4CCN(CC4)C(=O)OC(C)(C)C)C1=O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)OCC7=CC=CC=C7)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
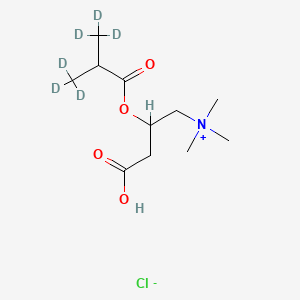
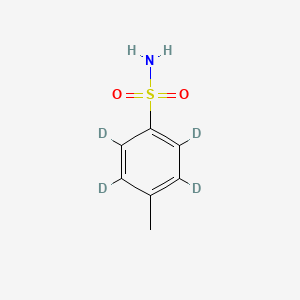
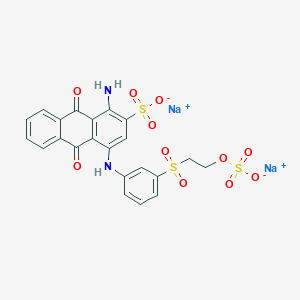
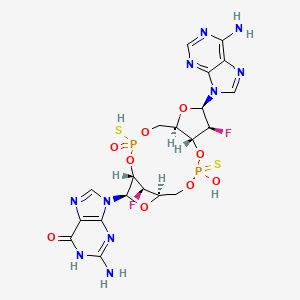

![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)
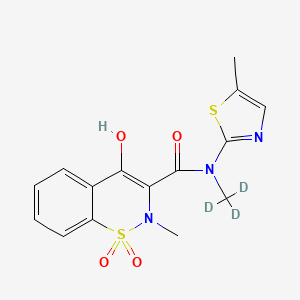
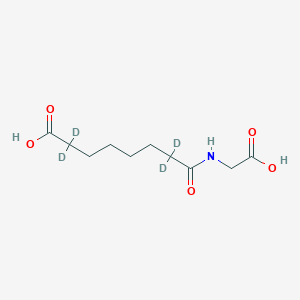
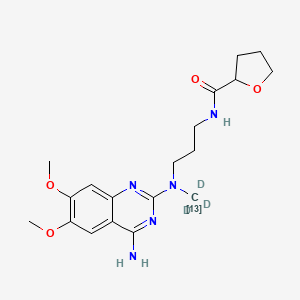
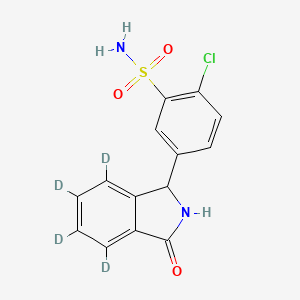
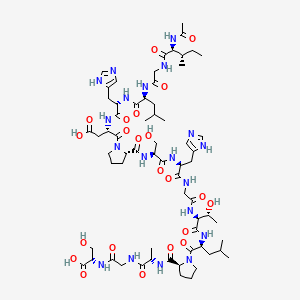
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
